3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these rings in its structure suggests that it may exhibit a variety of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with piperidine and a suitable oxidizing agent to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with acetylcholine receptors, which could explain some of its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole and its various substituted forms.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and N-acylpiperidines.
Uniqueness
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its three distinct rings, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that integrates a thiophene ring, an oxadiazole ring, and a piperidine ring. This unique structure suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity based on various research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Thiophene Ring : Known for its electron-rich properties, contributing to the compound's reactivity.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer activities.
- Piperidine Ring : Provides structural stability and influences pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the oxadiazole moiety may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds with oxadiazole rings have been shown to interact with acetylcholine receptors, which may explain their pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study focused on similar compounds found that certain derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
Anticancer Activity
Several studies have highlighted the potential anticancer effects of oxadiazole derivatives. For example, compounds similar to this compound have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
3a | MCF-7 | 10.38 |
5a | U-937 | 0.49 |
5b | CEM-C7 | 2.58 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Study on Antimicrobial Properties
In a recent study published in ACS Omega, researchers evaluated the antimicrobial activity of various oxadiazole derivatives including those related to our compound. The results indicated that these compounds significantly inhibited bacterial growth and biofilm formation, demonstrating their potential as therapeutic agents against resistant strains .
Study on Anticancer Activity
Another study published in MDPI reported on the synthesis and evaluation of novel oxadiazole derivatives for anticancer activity. The findings revealed that specific derivatives had superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .
Properties
IUPAC Name |
2-piperidin-3-yl-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(6-12-4-1)10-13-14-11(15-10)9-3-5-16-7-9/h3,5,7-8,12H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFGREVHPAWBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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